![molecular formula C6H4ClN3 B1316458 7-Chloro-1H-imidazo[4,5-B]pyridine CAS No. 6980-11-6](/img/structure/B1316458.png)
7-Chloro-1H-imidazo[4,5-B]pyridine
Overview
Description
7-Chloro-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components in many biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One common method includes the reaction of pyridine-2,3-diamine with chloroacetic acid in the presence of a dehydrating agent . Another approach involves the use of aldehydes under oxidative conditions to form the imidazo[4,5-B]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of phase transfer catalysis and solid-liquid conditions to facilitate the reaction and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[4,5-B]pyridines with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazo[4,5-B]pyridine core.
Scientific Research Applications
Anticancer Activity
7-Chloro-1H-imidazo[4,5-b]pyridine derivatives have demonstrated promising anticancer properties. These compounds can influence multiple cellular pathways critical for cancer cell survival and proliferation. For instance, certain derivatives have been identified as dual inhibitors of FLT3 and Aurora kinases, which are essential targets in the treatment of acute myeloid leukemia (AML) . The ability to inhibit protein kinases positions these compounds as potential therapeutic agents against various cancers.
Antimicrobial Activity
Research indicates that imidazo[4,5-b]pyridine derivatives possess notable antimicrobial properties. A study reported the synthesis of several derivatives that showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L for some compounds . This highlights their potential use in treating tuberculosis and other bacterial infections.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It was found to reduce inflammatory responses in human retinal pigment epithelial cells, indicating its potential application in treating retinal diseases and other inflammatory conditions . The mechanism involves the modulation of transcription factors such as Nrf2 and NF-κB, which are critical in regulating oxidative stress and inflammation.
Fungicidal Activity
Recent studies have explored the fungicidal capabilities of this compound derivatives against plant pathogens. One derivative exhibited an effective concentration (EC50) comparable to established fungicides like tebuconazole, demonstrating its potential application in agriculture .
Synthetic Approaches
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Reactions : Various reactions such as C–H arylation and cross-coupling techniques are employed to introduce functional groups at specific positions on the imidazo[4,5-b]pyridine scaffold .
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Case Study 1: Antitubercular Activity
A study synthesized a series of this compound derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. The results indicated that several compounds had potent activity with MIC values ranging from 0.5 to 0.8 μmol/L, suggesting their potential as new antitubercular agents .
Case Study 2: Anti-inflammatory Effects
In another investigation, a derivative was tested for its ability to mitigate inflammation induced by tert-butyl hydroperoxide in retinal cells. The findings revealed significant inhibition of inflammatory markers, supporting its therapeutic potential in ocular diseases characterized by inflammation .
Mechanism of Action
The mechanism of action of 7-Chloro-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets. For example, it can act as a GABA A receptor agonist, modulating the activity of this receptor and influencing neurotransmission . Additionally, it may inhibit certain enzymes or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-C]pyridine: Similar structure but with different positioning of the nitrogen atoms in the ring system.
Imidazo[1,2-A]pyridine: Another fused heterocyclic compound with different biological activities.
Uniqueness
7-Chloro-1H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern and the presence of the chlorine atom, which can be further modified to create a variety of derivatives with potential biological activities .
Biological Activity
7-Chloro-1H-imidazo[4,5-B]pyridine is a heterocyclic compound recognized for its significant biological activities, particularly in medicinal chemistry. Its structural similarity to purines allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system, which is crucial for its biological activity. The chlorine substituent at the 7-position enhances its reactivity and interaction with biological molecules.
The compound's biological activity primarily arises from its ability to interact with various enzymes and receptors:
- Cyclin-dependent Kinase 2 (CDK2) Inhibition : this compound acts as an inhibitor of CDK2, a key regulator of the cell cycle. By binding to the ATP-binding pocket of CDK2, it prevents ATP from accessing the site, thereby inducing cell cycle arrest at the G2/M phase in cancer cells.
- NF-kappaB Pathway Modulation : It has been shown to inhibit IKK-ɛ and TBK1 enzymes, which are involved in the phosphorylation process that activates NF-kappaB, a transcription factor linked to inflammation and cancer progression.
Biological Activities
The compound has been investigated for various biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit potent antitumor effects against several cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values in the sub-micromolar range against colon carcinoma cells .
- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against specific pathogens. However, the activity can vary significantly depending on the specific derivative and its substituents .
- Antitubercular Activity : Certain derivatives have demonstrated promising antitubercular effects against Mycobacterium tuberculosis, with MIC values indicating their effectiveness in inhibiting bacterial growth .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
---|---|---|---|
Antitumor | Colon Carcinoma (HCT-116) | 0.4 - 0.7 μM | |
Antimicrobial | E. coli | MIC 32 μM | |
Antitubercular | Mycobacterium tuberculosis | MIC 0.5 - 0.8 μM |
Dosage Effects
In animal models, dosage plays a critical role in determining the therapeutic efficacy and toxicity of this compound. Low doses have shown beneficial effects with minimal toxicity, suggesting a favorable therapeutic window for potential drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-1H-imidazo[4,5-B]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation reactions. For example, 5-amino-7-chloro-3H-imidazo[4,5-b]pyridine derivatives can be prepared by cyclizing precursors like ethyl 7-chloro-imidazo[4,5-b]pyridine-5-carbamate under acidic conditions (e.g., ethyl orthoformate-concentrated HCl) . Phase transfer catalysis (solid-liquid) with solvents like DMF and catalysts like p-toluenesulfonic acid is also effective for related brominated analogs, suggesting adaptability for chloro derivatives .
- Key Variables : Solvent choice, temperature, and catalyst type significantly impact reaction efficiency. For instance, NaOMe in refluxing PrOH stabilizes the chloro group, while hydrazinolysis under reflux can displace it .
Q. How is this compound characterized structurally and chemically?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) and IR confirm ring substitution patterns and functional groups.
- Mass Spectrometry : Determines molecular weight (e.g., C₆H₅ClN₃, ~190.03 g/mol) .
- X-ray Crystallography : Resolves chlorine positioning in the fused imidazo-pyridine system .
- Physicochemical Properties :
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅ClN₃ | |
Solubility | Water, polar organic solvents | |
Reactivity | Chlorine substitution-resistant under basic conditions |
Q. What are the primary research applications of this compound?
- Biological Studies : Investigated for interactions with enzymes (e.g., kinase inhibitors) due to its nitrogen-rich heterocyclic core .
- Material Science : Explored as a ligand for metal-organic frameworks (MOFs) or catalysts, leveraging its electron-deficient aromatic system .
Advanced Research Questions
Q. How can researchers address contradictory reactivity data involving the chloro substituent?
- Case Study : Evidence shows the chloro group in this compound resists substitution under basic conditions (e.g., NaOMe/PrOH) but undergoes displacement in anhydrous hydrazine/HCl .
- Resolution Strategy :
Mechanistic Analysis : Use DFT calculations to compare transition-state energies for substitution pathways.
Experimental Controls : Vary solvent polarity, nucleophile strength, and temperature to isolate reactive conditions .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Derivatization Approaches :
- Electrophilic Substitution : Introduce groups at the 2-position (e.g., phenyl, ethyl) via Suzuki-Miyaura coupling .
- Chlorine Replacement : Replace Cl with azide or amino groups using NaN₃ or NH₃ under high-pressure conditions .
- SAR Insights :
Derivative | Biological Activity | Source |
---|---|---|
2-Phenyl-substituted analog | Enhanced antimicrobial activity | |
4-Chloro isomer | Altered kinase inhibition |
Q. How can computational modeling guide the design of this compound-based therapeutics?
- Methods :
- Docking Simulations : Predict binding affinity to targets like purine receptors using AutoDock/Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Case Example : Methyl or ethyl groups at the 2-position increase lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
Q. What experimental designs resolve conflicting biological activity data across analogs?
- Hypothesis Testing :
- Control Groups : Compare 7-Cl vs. 6-Br analogs to isolate electronic effects .
- Dose-Response Assays : Use IC₅₀ values to quantify potency variations (e.g., anticancer vs. antimicrobial activity) .
- Statistical Tools : Apply ANOVA to assess significance of substituent-position effects .
Q. Data Contradiction Analysis
- Example Conflict : Chlorine substitution is reported as both stable and reactive.
- Root Cause : Solvent polarity (e.g., PrOH vs. DMF) and nucleophile strength (e.g., NaOMe vs. hydrazine) .
- Validation : Repeat reactions with in situ monitoring (e.g., HPLC) to track intermediate formation .
Q. Key Takeaways
- Synthesis : Optimize via phase transfer catalysis or acid-mediated cyclization .
- Characterization : Combine spectroscopic and crystallographic data for structural validation .
- Advanced Design : Use computational tools and SAR tables to prioritize derivatives for testing .
Properties
IUPAC Name |
7-chloro-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCUEYFSQKISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509743 | |
Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6980-11-6 | |
Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.